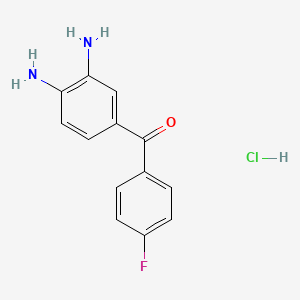
(3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride is a chemical compound with the molecular formula C13H12N2OClH It is known for its unique structure, which includes both amine and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride typically involves the reaction of 3,4-diaminophenyl with 4-fluorobenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
(3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-Diaminophenyl)-(phenyl)methanone
- (3,4-Diaminophenyl)-(4-chlorophenyl)methanone
- (3,4-Diaminophenyl)-(4-methylphenyl)methanone
Uniqueness
(3,4-diaminophenyl)(4-fluorophenyl)methanone monohydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H12ClFN2O |
|---|---|
Peso molecular |
266.7 g/mol |
Nombre IUPAC |
(3,4-diaminophenyl)-(4-fluorophenyl)methanone;hydrochloride |
InChI |
InChI=1S/C13H11FN2O.ClH/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9;/h1-7H,15-16H2;1H |
Clave InChI |
YXKOUDNDMYTEPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)N)F.Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















